molecular formula C11H13NO B374082 4-Phenylimino-2-pentanone CAS No. 880-12-6

4-Phenylimino-2-pentanone

Cat. No.: B374082
CAS No.: 880-12-6
M. Wt: 175.23g/mol
InChI Key: JHTINWQRILLZLO-UHFFFAOYSA-N
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Description

4-Phenylimino-2-pentanone is an organic compound with the molecular formula C11H13NO It is characterized by the presence of a phenyl group attached to an imine and a pentanone structure

Scientific Research Applications

4-Phenylimino-2-pentanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylimino-2-pentanone typically involves the condensation reaction between an appropriate ketone and aniline. One common method is the reaction of 2-pentanone with aniline in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylimino-2-pentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of 4-phenylamino-2-pentanone.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-Phenylimino-2-pentanone involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it useful in enzyme inhibition studies. The phenyl group can participate in π-π interactions, influencing the compound’s binding affinity to proteins and other biomolecules.

Comparison with Similar Compounds

    4-Phenylamino-2-pentanone: Similar structure but with an amine group instead of an imine.

    4-Phenylhydrazono-2-pentanone: Contains a hydrazone group.

    4-Phenylazo-2-pentanone: Contains an azo group.

Uniqueness: 4-Phenylimino-2-pentanone is unique due to its imine functionality, which imparts distinct reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

4-phenyliminopentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(8-10(2)13)12-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTINWQRILLZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880-12-6
Record name 4-PHENYLIMINO-2-PENTANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

500 g of 2,4-pentanedione, 600 g of aniline, and 1000 g of MgSO4 were mixed together at 100° C., and the mixed solution was stirred for 12 hours at 100° C. Then, the solid portion was precipitated, and the liquid portion was recrystallized upon addition of n-pentane to get 605 g of yellow 2-phenylimino-4-pentanone solid (70% yield). From the NMR analysis, the structure was confirmed; 1H-NMR(CDCl3) δ1.98(s, CH3), 2.10(s, CH3), 5.18(s, ═CH), 7.20(m, Ph), 12.6(brs, NH).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Name
Quantity
1000 g
Type
reactant
Reaction Step One

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